
Ganciclovir sodium
Structure
2D Structure

3D Structure of Parent
特性
CAS番号 |
107910-75-8 |
---|---|
分子式 |
C9H13N5NaO4 |
分子量 |
278.22 g/mol |
IUPAC名 |
sodium;2-amino-9-(1,3-dihydroxypropan-2-yloxymethyl)purin-6-olate |
InChI |
InChI=1S/C9H13N5O4.Na/c10-9-12-7-6(8(17)13-9)11-3-14(7)4-18-5(1-15)2-16;/h3,5,15-16H,1-2,4H2,(H3,10,12,13,17); |
InChIキー |
CYNKKJBOBVXOGX-UHFFFAOYSA-N |
SMILES |
C1=NC2=C(N1COC(CO)CO)N=C(N=C2[O-])N.[Na+] |
異性体SMILES |
C1=NC2=C(N1COC(CO)CO)N=C(N=C2[O-])N.[Na+] |
正規SMILES |
C1=NC2=C(N1COC(CO)CO)N=C(NC2=O)N.[Na] |
外観 |
Solid powder |
他のCAS番号 |
107910-75-8 |
ピクトグラム |
Health Hazard |
関連するCAS |
82410-32-0 (Parent) |
同義語 |
BIOLF-62 BW-759 Cytovene Ganciclovir Ganciclovir Sodium Ganciclovir, Monosodium Salt Gancyclovir RS-21592 |
製品の起源 |
United States |
説明
CMV diseases, including CMV retinitis, can be opportunistic infections (OIs) of HIV.
Ganciclovir Sodium is the sodium salt form of ganciclovir, a synthetic, antiviral, purine nucleoside analog with antiviral activity, especially against cytomegalovirus (CMV). This compound is a prodrug that is phosphorylated and subsequently converted into its triphosphate form, the active metabolite ganciclovir-5-triphosphate (ganciclovir-TP), in the infected cells by cellular kinases. Ganciclovir-TP competes as a substrate with nucleotide triphosphates for viral DNA polymerase. Once it gets incorporated into DNA strand, it prevents further polymerization of DNA, thereby interfering with viral DNA replication.
This compound can cause developmental toxicity and male reproductive toxicity according to state or federal government labeling requirements.
An ACYCLOVIR analog that is a potent inhibitor of the Herpesvirus family including cytomegalovirus. Ganciclovir is used to treat complications from AIDS-associated cytomegalovirus infections.
Gene Therapy Applications and Research
Targeting New Viral and Host Enzymes
The emergence of antiviral resistance highlights the need for new therapeutic strategies. Future research in nucleoside analog antivirals is focused on identifying and targeting novel viral and host enzymes. This includes:
Developing inhibitors for other essential viral enzymes : Beyond the DNA polymerase, other viral proteins involved in replication, such as the UL56-UL89 terminase complex in CMV, represent potential drug targets. nih.gov
Targeting host cell enzymes : An alternative approach is to target host cell factors that are essential for viral replication. This strategy could potentially have a broader spectrum of activity and a higher barrier to resistance development. The success of ganciclovir (B1264) in targeting a viral-specific activation step provides a model for designing new agents with high selectivity and precision. nbinno.com
Q & A
Q. What is the molecular mechanism of Ganciclovir sodium's antiviral activity against cytomegalovirus (CMV), and how can this mechanism be experimentally validated?
this compound, a nucleoside analog, inhibits CMV DNA polymerase by competing with deoxyguanosine triphosphate (dGTP) for incorporation into viral DNA. This incorporation terminates DNA elongation due to the absence of a 3'-hydroxyl group. To validate this mechanism:
- Use radiolabeled ganciclovir in in vitro DNA synthesis assays with purified CMV DNA polymerase .
- Compare inhibition kinetics (e.g., IC₅₀ values) against wild-type and polymerase-mutant CMV strains .
- Employ qPCR to quantify viral DNA replication in infected cell lines (e.g., human fibroblasts) pre- and post-treatment .
Q. What experimental models are most appropriate for studying this compound's efficacy in CMV prophylaxis?
- In vitro models : Human foreskin fibroblasts (HFFs) infected with CMV strains (e.g., AD169 or Towne) to measure viral load reduction via plaque reduction assays .
- In vivo models : Immunocompromised murine models (e.g., SCID mice engrafted with human tissues) to simulate CMV reactivation in transplant recipients .
- Clinical correlation : Cross-reference in vitro data with pharmacokinetic (PK) studies in human serum to ensure therapeutic concentrations align with experimental IC₅₀ values .
Q. How should researchers mitigate cytotoxicity of this compound in hematopoietic cell lines during long-term exposure studies?
- Optimize dosing schedules using pulsed exposure (e.g., 2-hour treatments followed by washout) to mimic clinical administration .
- Monitor hematologic parameters (e.g., neutrophil counts) weekly and use colony-forming unit (CFU) assays to assess bone marrow suppression .
- Include leucovorin rescue in experimental designs to reduce myelotoxicity without compromising antiviral activity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported CMV resistance mechanisms to this compound across studies?
Discrepancies often arise from genetic variability in CMV UL97 (kinase) and UL54 (DNA polymerase) genes. Methodological approaches include:
- Deep sequencing of clinical isolates to identify low-frequency resistance mutations undetected by Sanger sequencing .
- Phenotypic susceptibility testing using recombinant viruses engineered with specific UL97/UL54 mutations to isolate resistance contributions .
- Meta-analysis of resistance data stratified by patient populations (e.g., transplant recipients vs. HIV/AIDS patients) to account for immune status variability .
Q. What strategies improve the stability of this compound in parenteral formulations for pediatric research?
- Container compatibility : Test stability in polyolefin (Viaflo) vs. polyethylene (Ecoflac) bags under simulated clinical conditions (e.g., 25°C/60% RH for 24 hours). HPLC analysis confirms >90% stability in polyolefin .
- Excipient optimization : Add antioxidants (e.g., sodium metabisulfite) to prevent oxidative degradation in sodium chloride solutions .
- Light sensitivity : Store admixtures in amber bags to minimize photodegradation, validated by UV-spectrophotometry .
Q. How do researchers design studies to evaluate this compound's teratogenic potential without violating ethical guidelines?
- Alternative models : Use zebrafish embryos or placental trophoblast cell lines (e.g., BeWo) to assess developmental toxicity .
- Retrospective clinical data analysis : Correlate maternal Ganciclovir exposure in CMV-infected immunocompromised patients with birth outcomes via registries (e.g., Antiretroviral Pregnancy Registry) .
- In silico modeling : Apply QSAR (Quantitative Structure-Activity Relationship) models to predict teratogenicity based on structural analogs .
Methodological Considerations
Q. What statistical methods are critical for analyzing dose-response relationships in this compound efficacy studies?
- Non-linear regression (e.g., log[inhibitor] vs. response curves) to calculate EC₅₀ values .
- Mixed-effects models to account for inter-patient variability in PK/PD studies .
- Bonferroni correction for multiple comparisons in genome-wide resistance studies .
Q. How should researchers validate purity and identity of this compound batches for in vivo studies?
- HPLC-UV/MS : Ensure ≥98% purity with retention time matching USP reference standards .
- NMR spectroscopy : Confirm structural integrity via characteristic peaks (e.g., 8.2 ppm for guanine protons) .
- Endotoxin testing : Use Limulus Amebocyte Lysate (LAL) assays to confirm <0.25 EU/mg for injectable formulations .
Data Contradiction Analysis
Q. Why do some studies report synergistic effects of this compound with mTOR inhibitors, while others show antagonism?
- Mechanistic context : mTOR inhibitors (e.g., sirolimus) may enhance antiviral activity in CMV-infected endothelial cells but suppress immune reconstitution in T-cell-deficient models .
- Experimental variables : Differences in cell type (e.g., fibroblasts vs. lymphocytes), infection stage (acute vs. latent), and dosing schedules .
- Resolution strategy : Conduct isobolographic analysis to quantify synergy/additivity/antagonism under standardized conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
TAK-653 |
|
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。